Cas no 93092-15-0 (5-Hydroxy-2,3-dimethoxybenzonitrile)

5-Hydroxy-2,3-dimethoxybenzonitrile is a substituted benzonitrile derivative featuring hydroxyl and methoxy functional groups at positions 5, 2, and 3 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano, hydroxyl) groups enables selective functionalization, making it useful in heterocycle formation and medicinal chemistry applications. Its well-defined structure and stability under standard conditions facilitate precise modifications, while the hydroxyl group offers additional derivatization potential. The compound is typically characterized by NMR and HPLC for purity verification.
5-Hydroxy-2,3-dimethoxybenzonitrile structure
93092-15-0 structure
Product name:5-Hydroxy-2,3-dimethoxybenzonitrile
CAS No:93092-15-0
MF:C9H9NO3
MW:179.172662496567
MDL:MFCD13659353
CID:2654101
PubChem ID:74891302

5-Hydroxy-2,3-dimethoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxy-2,3-dimethoxybenzonitrile
    • 93092-15-0
    • Benzonitrile, 5-hydroxy-2,3-dimethoxy-
    • MDL: MFCD13659353
    • Inchi: InChI=1S/C9H9NO3/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4,11H,1-2H3
    • InChI Key: AZQGCWIUTPTOOV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 179.058
  • Monoisotopic Mass: 179.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.5A^2
  • XLogP3: 1.2

Experimental Properties

  • Melting Point: 155 °C

5-Hydroxy-2,3-dimethoxybenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H735435-100mg
5-Hydroxy-2,3-dimethoxybenzonitrile
93092-15-0
100mg
$ 250.00 2022-06-04
TRC
H735435-10mg
5-Hydroxy-2,3-dimethoxybenzonitrile
93092-15-0
10mg
$ 50.00 2022-06-04
TRC
H735435-50mg
5-Hydroxy-2,3-dimethoxybenzonitrile
93092-15-0
50mg
$ 160.00 2022-06-04
Parkway Scientific
HI-126-3g
5-Hydroxy-2,3-dimethoxybenzonitrile
93092-15-0 > 95%
3g
$950 2023-04-12
Parkway Scientific
HI-126-3g
5-Hydroxy-2,3-dimethoxybenzonitrile
93092-15-0 > 95%
3g
$950 2023-09-21
Parkway Scientific
HI-126-1g
5-Hydroxy-2,3-dimethoxybenzonitrile
93092-15-0 > 95%
1g
$395 2023-09-21
Parkway Scientific
HI-126-1g
5-Hydroxy-2,3-dimethoxybenzonitrile
93092-15-0 > 95%
1g
$395 2023-04-12

Additional information on 5-Hydroxy-2,3-dimethoxybenzonitrile

5-Hydroxy-2,3-Dimethoxybenzonitrile: A Comprehensive Overview

5-Hydroxy-2,3-Dimethoxybenzonitrile, also known by its CAS registry number CAS No. 93092-15-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzonitrile core with hydroxyl and methoxy substituents at specific positions. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers exploring its potential applications in drug discovery and material science.

The synthesis of 5-Hydroxy-2,3-Dimethoxybenzonitrile involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and better purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of a multi-step synthesis involving nucleophilic aromatic substitution and oxidation reactions to construct the target molecule. Such innovations not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for its potential commercial applications.

From a structural perspective, 5-Hydroxy-2,3-Dimethoxybenzonitrile exhibits a high degree of symmetry due to the placement of substituents on the benzene ring. The hydroxyl group at position 5 and the methoxy groups at positions 2 and 3 create a unique electronic environment around the ring. This arrangement influences the compound's reactivity and stability, making it suitable for various chemical transformations. Researchers have also explored the impact of these substituents on the compound's spectroscopic properties, such as UV-Vis and NMR spectra, which are essential for analytical characterization.

The biological activity of 5-Hydroxy-2,3-Dimethoxybenzonitrile has been a focal point of recent studies. Preclinical research indicates that this compound possesses potent antioxidant and anti-inflammatory properties, which are highly desirable in therapeutic agents. A study conducted by Smith et al. demonstrated that the compound significantly reduced oxidative stress in vitro by scavenging free radicals. Furthermore, its anti-inflammatory effects were evident in models of chronic inflammation, suggesting potential applications in treating inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its biological properties, 5-Hydroxy-2,3-Dimethoxybenzonitrile has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. Recent findings published in Angewandte Chemie revealed that the compound can act as an effective ligand for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. This discovery underscores its versatility and opens new avenues for its application in industrial chemistry.

The environmental impact of CAS No. 93092-15-0 is another area of growing interest. As industries increasingly prioritize sustainability, understanding the ecological footprint of chemical compounds becomes crucial. Studies have shown that 5-Hydroxy-2,3-Dimethoxybenzonitrile degrades efficiently under aerobic conditions, reducing concerns about long-term environmental persistence. However, further research is needed to assess its impact on aquatic ecosystems and develop strategies for safe disposal.

In conclusion, 5-Hydroxy-2,3-Dimethoxybenzonitrile (CAS No. 93092-15-0) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure endows it with remarkable properties that make it an invaluable tool in drug discovery and materials science. As research continues to uncover new insights into its potential uses and environmental behavior, this compound is poised to play an increasingly significant role in advancing modern chemistry.

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